molecular formula C15H17N5O B7101258 N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine

N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine

Cat. No.: B7101258
M. Wt: 283.33 g/mol
InChI Key: PXYIWONBVGYQQM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine is a synthetic compound that belongs to the class of triazolopyrimidines

Properties

IUPAC Name

N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-19(2)9-10-21-13-6-3-5-12(11-13)14-17-15-16-7-4-8-20(15)18-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYIWONBVGYQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve dry toluene as the solvent and a temperature of 140°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests that it could be adapted for large-scale production with appropriate modifications to the reaction setup and conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry and other scientific research fields.

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